2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor chromen-4-one compound, followed by the introduction of the amino and dimethoxyphenyl groups under controlled conditions. Specific reagents and catalysts, such as bromine, amines, and methoxy-substituted benzene derivatives, are used in these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Modulating receptor activity to exert therapeutic effects.
Signal Transduction: Affecting cellular signaling pathways to alter biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Lacks the amino group, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the amino and bromine substituents, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity or selectivity for molecular targets.
Properties
CAS No. |
79448-63-8 |
---|---|
Molecular Formula |
C17H14BrNO4 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
2-amino-6-bromo-3-(3,4-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14BrNO4/c1-21-13-5-3-9(7-14(13)22-2)15-16(20)11-8-10(18)4-6-12(11)23-17(15)19/h3-8H,19H2,1-2H3 |
InChI Key |
NMOGVKNIEASKRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Br)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.